
2,2'-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a trisulfane linkage between two phenolic groups, each substituted with tert-butyl groups at the 4 and 6 positions. This structure imparts specific chemical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) typically involves the reaction of 4,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur or sulfur dichloride in the presence of a base to facilitate the formation of the trisulfane linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving sulfur.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.
Wirkmechanismus
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, while the trisulfane linkage can undergo redox reactions to further mitigate oxidative stress.
Pathway Modulation: The compound can influence signaling pathways related to inflammation and cellular stress responses, potentially through its interaction with enzymes and receptors involved in these processes.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) can be compared with other similar compounds to highlight its uniqueness:
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Lacks the trisulfane linkage, resulting in different chemical properties and applications.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a disulfide linkage instead of a trisulfane, affecting its reactivity and stability.
2,2’-Methylenebis(4,6-di-tert-butylphenol): Features a methylene bridge, leading to distinct antioxidant and chemical behavior.
These comparisons underscore the unique structural and functional attributes of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol), making it a valuable compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
40026-99-1 |
|---|---|
Molekularformel |
C28H42O2S3 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-33-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
QLPPGPHFVAVGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


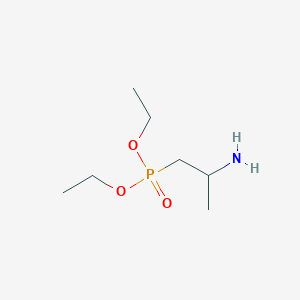
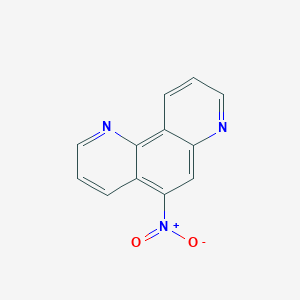


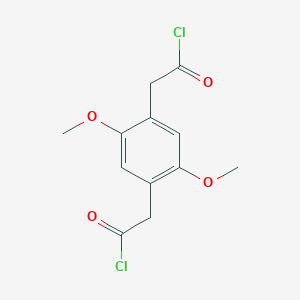
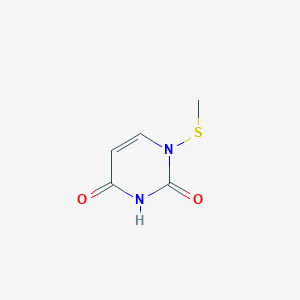
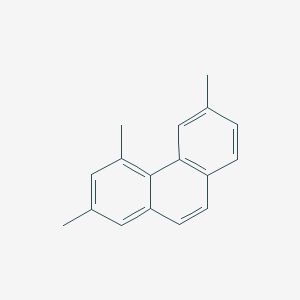
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
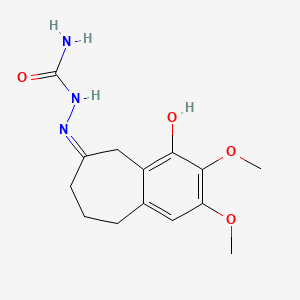
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

